Cas no 1112311-01-9 (4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione)

4-(3,5-ジメチルフェニル)-2-(4-エチルベンゾイル)-7-フルオロ-4H-1λ6,4-ベンゾチアジン-1,1-ジオンは、高度に機能化されたベンゾチアジンジオン骨格を有する有機化合物です。その特徴的な構造は、3,5-ジメチルフェニル基と4-エチルベンゾイル基の導入により、分子の立体障害と電子特性が精密に調整されています。7位のフッ素置換は分子の極性と代謝安定性を向上させ、医薬品中間体や材料科学分野での応用が期待されます。特に、π共役系の拡張により光電子特性を示す可能性があり、有機電子デバイス向け材料としての研究価値が高いです。

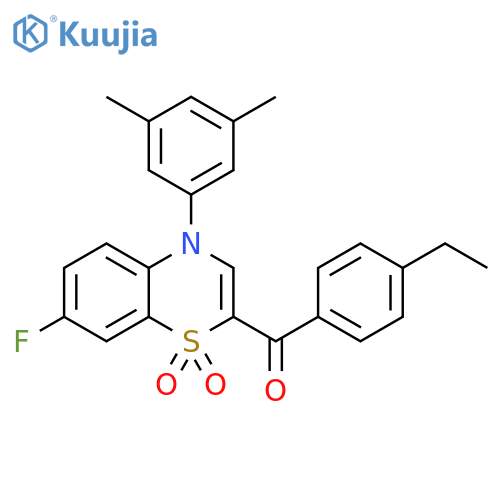

1112311-01-9 structure

商品名:4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

CAS番号:1112311-01-9

MF:C25H22FNO3S

メガワット:435.510488986969

CID:5386901

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- [4-(3,5-Dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

- 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

-

- インチ: 1S/C25H22FNO3S/c1-4-18-5-7-19(8-6-18)25(28)24-15-27(21-12-16(2)11-17(3)13-21)22-10-9-20(26)14-23(22)31(24,29)30/h5-15H,4H2,1-3H3

- InChIKey: RPYNPFGZSBVUPW-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN(C2=CC(C)=CC(C)=C2)C2=CC=C(F)C=C2S1(=O)=O)(C1=CC=C(CC)C=C1)=O

じっけんとくせい

- 密度みつど: 1.296±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 623.2±55.0 °C(Predicted)

- 酸性度係数(pKa): -6.37±0.40(Predicted)

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-3795-10μmol |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-3mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-25mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-5mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-2mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-5μmol |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-20mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-40mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3795-20μmol |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 20μmol |

$79.0 | 2023-09-10 | ||

| A2B Chem LLC | BA63274-1mg |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |

1112311-01-9 | 1mg |

$245.00 | 2024-04-20 |

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1112311-01-9 (4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量